1-methyl-1H-indole-2-carboxamide
Overview
Description
1-methyl-1H-indole-2-carboxamide is an indole derivative . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide was obtained from 5-methylindole-2-carboxylic acid and rimantadine hydrochloride .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .Physical And Chemical Properties Analysis
The molecular formula of 1-methyl-1H-indole-2-carboxamide is C10H10N2O, and its molecular weight is 174.1992 .Scientific Research Applications
Pharmaceuticals: ASK1 Inhibitor for Ulcerative Colitis
Indole derivatives, including 1-methyl-1H-indole-2-carboxamide, have been identified as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), with potential therapeutic applications in treating ulcerative colitis .
Cancer Therapy
Indole compounds are known for their anticancer properties. The structural framework of 1-methyl-1H-indole-2-carboxamide can be utilized in the synthesis of compounds targeting cancer cells .
Anti-HIV Agents
Novel indolyl derivatives have shown promise in molecular docking studies as anti-HIV agents, suggesting potential use in HIV treatment strategies .
Microbial Infection Treatment
The indole core structure is prevalent in biologically active compounds effective against various microbes, indicating its role in developing new antimicrobial agents .
Neurological Disorders
Indole derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurological disorders .
Drug Development: Receptor Affinity
The indole scaffold is found in many synthetic drug molecules due to its high affinity for multiple receptors, aiding in the development of new pharmaceuticals .
Enzyme Inhibition
Research has shown that the carboxamide moiety on indole derivatives provides unique inhibitory properties against certain enzymes, which can be leveraged in drug design .
Anti-Inflammatory Applications
The structural features of indole derivatives like 1-methyl-1H-indole-2-carboxamide contribute to anti-inflammatory properties, which can be applied in creating anti-inflammatory medications .
Each of these applications demonstrates the versatility and potential of 1-methyl-1H-indole-2-carboxamide in various scientific research and therapeutic contexts.
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors Synthesis of indole derivatives as prevalent moieties present in biologically active compounds A brief review of the biological potential of indole derivatives Synthetic strategies of indole 2 and 3-carboxamides
Mechanism of Action
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .
Future Directions
properties
IUPAC Name |
1-methylindole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRRUIHHLXFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356277 | |
Record name | 1-methyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-2-carboxamide | |
CAS RN |
56297-43-9 | |
Record name | 1-methyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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